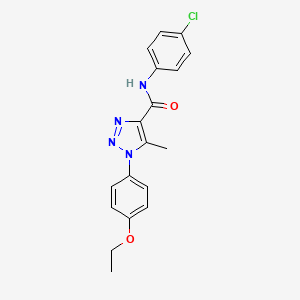

N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule with a carboxamide linkage. Its structure comprises:

- 4-position: Carboxamide moiety linked to a 4-chlorophenyl group (enhancing intermolecular interactions and target binding).

- 5-position: Methyl group (modulating steric and electronic effects on the triazole core).

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazole derivatives, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-3-25-16-10-8-15(9-11-16)23-12(2)17(21-22-23)18(24)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLPQOKZHRYYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known by its IUPAC name, has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a triazole ring, which is known for its ability to interact with biological targets. The synthesis typically involves multiple steps:

- Formation of 4-chlorophenylacetic acid through chlorination.

- Preparation of 1-(4-ethoxyphenyl)-1H-tetrazole via the reaction of 4-ethoxyphenylhydrazine with sodium azide.

- Coupling Reaction using coupling reagents like EDCI and HOBt.

This multi-step synthesis allows for the formation of the desired triazole derivative with high specificity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may inhibit specific enzymes or receptors involved in critical biochemical pathways. The presence of the triazole moiety allows it to mimic certain biological molecules, facilitating its role as a biochemical probe or inhibitor .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity , particularly against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance:

- Case Study 1 : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects . It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which plays a pivotal role in inflammation .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table highlights structural analogs and their distinguishing features:

*Estimated based on molecular formulas.

Research Findings and Implications

- Antitumor Potential: The target compound’s ethoxy group may confer better pharmacokinetics than methoxy analogs, though its methyl group at position 5 likely renders it less potent than trifluoromethyl derivatives .

- Structural Insights : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal planar triazole cores with perpendicular aryl groups, influencing packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.